molecular formula C16H15Cl2N3O B1211040 2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hcl CAS No. 102200-24-8

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hcl

Cat. No. B1211040
M. Wt: 336.2 g/mol
InChI Key: XPOZEMPUASVHEQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one HCl is a chemical compound that has been the subject of scientific research due to its potential use in various applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism Of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one HCl is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

Studies have shown that 2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one HCl has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one HCl in lab experiments include its potential use as a therapeutic agent for cancer, inflammation, and microbial infections. Additionally, this compound has low toxicity, making it a potential candidate for further development. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the scientific research related to 2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one HCl. One direction is to further study its mechanism of action and potential side effects. Another direction is to explore its potential use as a therapeutic agent for cancer, inflammation, and microbial infections. Additionally, further studies could be conducted to optimize the synthesis method of this compound and to develop more potent analogs.

Synthesis Methods

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one HCl has been synthesized using various methods, including the reaction of 4-chloroaniline with 2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one in the presence of hydrochloric acid. Another method involves the reaction of 4-chloroaniline with 2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinoline-3,5-dione in the presence of hydrochloric acid. The synthesized compound has been characterized using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one HCl has been studied for its potential use in various applications, including as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation. Additionally, this compound has been studied for its potential use as an anti-microbial agent due to its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O.ClH/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20;/h5-9,19H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZEMPUASVHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50907196
Record name 2-(4-Chlorophenyl)-1,2,6,7,8,9-hexahydro-3H-pyrazolo[4,3-c]quinolin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hcl

CAS RN

102200-24-8
Record name CGS 17867A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102200248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-1,2,6,7,8,9-hexahydro-3H-pyrazolo[4,3-c]quinolin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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